(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide
Description
Discovery and Development Timeline
The synthesis of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide emerged from systematic efforts to optimize thiazole-based inhibitors. Early prototypes, such as 3-(4-methoxyphenyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide (PubChem CID 1113594), demonstrated the importance of trifluoromethyl benzyl substituents in enhancing target affinity. Between 2015–2020, structure-activity relationship (SAR) studies revealed that replacing methoxy groups with phenyl rings improved metabolic stability while maintaining potency.
Key milestones include:
- 2017 : First reported synthesis of analogous compounds through Horner-Wadsworth-Emmons reactions
- 2019 : Cocrystallization studies confirming covalent binding to cysteine residues in glutathione S-transferase omega 1 (GSTO1)
- 2022 : Optimization of pharmacokinetic properties through fluorinated benzyl substitutions
Table 1: Comparative Molecular Features of Thiazole-Acrylamide Derivatives
Classification within Thiazole-Acrylamide Compounds
This compound belongs to the N-(5-arylbenzyl-thiazol-2-yl)acrylamide subclass, characterized by:
- Electrophilic Warhead : The α,β-unsaturated amide enables Michael addition with nucleophilic cysteine residues
- Hydrophobic Anchor : 3-(Trifluoromethyl)benzyl group enhances membrane permeability (cLogP = 4.9)
- Spatial Orientation : E-configuration optimizes conjugation with catalytic site residues, as confirmed by X-ray crystallography
Structural differentiation from analogs occurs at three positions:
Evolution of Research Interest in Thiazole-Based Inhibitors
The resurgence of covalent inhibitors (2015–present) drove innovation in thiazole-acrylamide design. Key developments include:
Phase 1: Target Identification (2010–2015)
Early work focused on GSTO1 inhibition, with compound 10 (IC₅₀ = 0.6 μM) establishing the thiazole-acrylamide pharmacophore. X-ray analyses revealed Cys32 as the covalent modification site, guiding subsequent optimizations.
Phase 2: Rational Design (2016–2020)
Introduction of trifluoromethyl groups () improved both potency and selectivity:
- 1000-fold increase in GSTO1 affinity compared to first-generation compounds
- 3.2-fold longer plasma half-life in murine models versus chlorinated analogs
Phase 3: Functional Diversification (2021–Present)
Recent studies explore applications beyond GSTO1 inhibition:
- Allosteric modulation of kinase domains through thiazole-mediated π-stacking
- pH-dependent activation in tumor microenvironments via fluorinated benzyl groups
Properties
IUPAC Name |
(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)16-8-4-7-15(11-16)12-17-13-24-19(27-17)25-18(26)10-9-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,24,25,26)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFUNMRNWTURAQ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzylamine with a thioamide precursor under specific conditions to form the thiazole ring. This intermediate is then coupled with a propenamide derivative to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The thiazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs include N-arylcinnamamides and thiazole-containing derivatives (Table 1). Key differences lie in the substitution patterns on the thiazole ring and the aryl groups.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | log P* | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₈F₃N₃O₂S | 445.46 | ~3.5 | 3-CF₃-benzyl-thiazole, cinnamamamide |
| (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide | C₁₇H₁₁F₆NO | 368.3 | 4.2 | 3,5-bis(CF₃)-anilide |
| (2E)-3-phenyl-N-[3-CF₃-phenyl]prop-2-enamide | C₁₆H₁₂F₃NO | 305.3 | 3.1 | 3-CF₃-anilide |
| (2E)-N-[2,4,6-trifluorophenyl]-3-phenylprop-2-enamide | C₁₅H₁₁F₃NO | 293.2 | 2.8 | 2,4,6-trifluoro-anilide |
*log P values estimated from experimental log k data and computational methods.
- Lipophilicity : The 3-CF₃-benzyl-thiazole group in the target compound likely increases lipophilicity compared to simpler anilide derivatives, enhancing membrane permeability .
- Electronic Effects : The CF₃ group’s electron-withdrawing nature may stabilize the amide bond and influence receptor binding .
Antimicrobial and Antitubercular Activity
- Mechanism : Cinnamamides disrupt cell wall synthesis or efflux pumps in bacteria. The thiazole moiety may enhance target engagement through hydrogen bonding .
Anti-inflammatory Activity
- Target Compound: Not tested, but monosubstituted CF₃-anilides (e.g., (2E)-3-phenyl-N-[3-CF₃-phenyl]prop-2-enamide) show moderate NF-κB inhibition (~40% at 2 µM) .
- Di-Substituted Analogs : Derivatives with dual substitutions (e.g., 2-Cl-5-CF₃) exhibit stronger anti-inflammatory effects, comparable to prednisone .
Structure-Activity Relationships (SAR)
- Lipophilicity : Higher log P correlates with improved antitubercular activity (e.g., 3,5-bis(CF₃) analog vs. 3-CF₃ analog) .
- Substitution Position : Para-substitutions on the aryl ring enhance steric compatibility with bacterial targets, while meta-substitutions (e.g., 3-CF₃) favor electronic interactions .
- Thiazole Moiety : The thiazole ring in the target compound may confer unique binding modes compared to triazole or benzimidazole derivatives .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Thiazole ring formation : Use thiosemicarbazide precursors with sulfur donors under reflux conditions (e.g., POCl₃ as a catalyst at 90°C) .
- Enamide coupling : Employ condensation reactions between activated carboxylic acids and thiazole-2-amine derivatives, optimized with coupling agents like EDCI/HOBt in anhydrous DMF .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonation or benzylation steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMSO/water mixtures) ensures ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the trifluoromethylbenzyl group and enamide geometry (E-configuration) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects byproducts .
- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~435.1 for C₂₁H₁₆F₃N₂OS) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations (~680 cm⁻¹) .
Q. How does the solubility profile of this compound influence in vitro assay design?
- Methodological Answer :
- Solubility : Moderate solubility in DMSO (≥10 mM) but limited in aqueous buffers. Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Formulation for assays : For cell-based studies, pre-dissolve in DMSO and dilute in culture media with surfactants (e.g., 0.1% Tween-80) to prevent aggregation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous thiazole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. chlorobenzyl groups) on target binding using molecular docking (AutoDock Vina) .
- Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target profiling : Use broad-panel kinase or GPCR screens to identify confounding interactions .
Q. How can computational modeling predict the interaction of this compound with potential biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like COX-2 or EGFR using PDB structures (e.g., 1PGE for COX-2). The trifluoromethyl group may enhance hydrophobic pocket interactions .
- MD simulations : Analyze stability of ligand-target complexes (GROMACS, 100 ns simulations) to assess binding free energy (MM-PBSA) .
- Pharmacophore mapping : Align enamide and thiazole moieties with known inhibitors (e.g., Celecoxib for COX-2) to validate target hypotheses .
Q. What experimental approaches address the compound’s metabolic instability in hepatic microsomal assays?
- Methodological Answer :
- Metabolite identification : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the benzyl position) .
- Stabilization strategies : Introduce deuterium at labile sites (C-H → C-D) or modify the thiazole ring with electron-withdrawing groups to reduce CYP450-mediated degradation .
Q. How does the trifluoromethylbenzyl substituent influence selectivity in kinase inhibition assays?
- Methodological Answer :
- Kinase profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). The CF₃ group may enhance selectivity for ABL1 or FLT3 via π-π stacking with Phe residues .
- Crystallography : Co-crystallize with target kinases (e.g., PDB 2G2F for ABL1) to resolve binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
